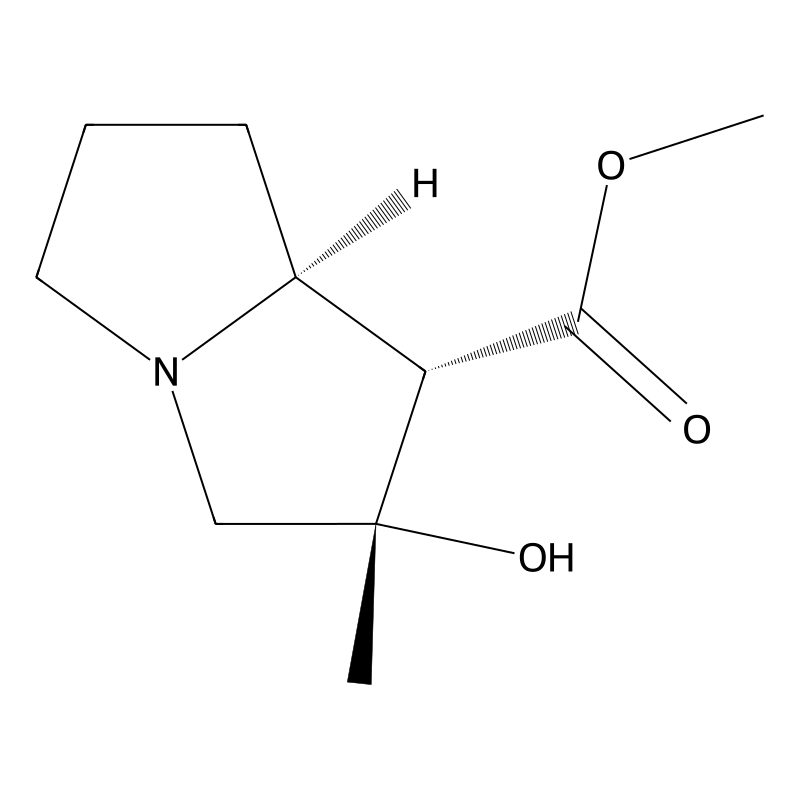Tussilagine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Anti-inflammatory Effects:
Tusilagine, a sesquiterpene lactone isolated from the leaves of coltsfoot (Tussilago farfara L.), has been the subject of research for its potential anti-inflammatory properties. Studies have shown that tussilagine exhibits various mechanisms of action, including:
- Inhibition of pro-inflammatory mediators: Tusilagine has been shown to suppress the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in various cell lines []. These cytokines play a crucial role in promoting inflammation and tissue damage.
- Modulation of signaling pathways: Tusilagine may exert its anti-inflammatory effects by modulating various signaling pathways involved in inflammation, including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways regulate the expression of genes involved in inflammation.
Bronchodilatory Effects:
Tusilagine has also been investigated for its potential bronchodilatory effects, which could be beneficial in respiratory conditions like asthma. Studies suggest that tussilagine may:
- Relax airway smooth muscle cells: Tusilagine may induce relaxation of airway smooth muscle cells, which are responsible for airway constriction in asthma. This relaxation could lead to improved airflow.
- Inhibit histamine release: Tusilagine may also inhibit the release of histamine, a substance that plays a role in allergic reactions and airway constriction.
Tussilagine is a pyrrolizidine alkaloid derived from the plant Tussilago farfara, commonly known as coltsfoot. It features a unique chemical structure characterized by a bicyclic framework containing a nitrogen atom. The compound is notable for its 9-hydroxy group, which is esterified with angelic acid, contributing to its biological properties and potential medicinal applications .
- Oxidation: This process can convert tussilagine into more reactive forms, which may influence its biological activity.
- Esterification: The interaction of tussilagine with acids can lead to the formation of esters, modifying its solubility and reactivity.
- Mitsunobu Reaction: This reaction is pivotal in synthesizing tussilagine and involves coupling N,N-disubstituted β-amino esters with methyl pyruvate .
Tussilagine exhibits several biological activities, primarily attributed to its interaction with cellular mechanisms:
- Hepatotoxicity: As a pyrrolizidine alkaloid, tussilagine has been associated with liver toxicity, particularly when metabolized into reactive intermediates that can damage liver cells .
- Antimicrobial Properties: Some studies suggest that tussilagine may possess antimicrobial effects, making it a candidate for further research in pharmacology .
- Potential Therapeutic Uses: Due to its biological profile, tussilagine is being investigated for potential applications in treating various ailments, though its toxicity limits its use.
Tussilagine can be synthesized through several methods:
- Enantioselective Synthesis: This method involves the use of N,N-disubstituted β-amino esters and methyl pyruvate in Mitsunobu reactions to achieve high stereoselectivity .
- β-Amino Ester Route: Another approach utilizes β-amino esters to yield tussilagine through specific reaction pathways that emphasize the formation of the pyrrolizidine core .
Tussilagine's applications are primarily in the fields of herbal medicine and pharmacology:
- Traditional Medicine: Used in folk remedies for respiratory ailments due to its expectorant properties.
- Research: Investigated for its potential therapeutic effects and mechanisms of action in various biological systems.
Studies have shown that tussilagine interacts with several biological pathways:
- Metabolic Activation: Tussilagine requires metabolic activation to exert its toxic effects, which involves cytochrome P450 enzymes that bioactivate the compound into reactive metabolites capable of causing cellular damage .
- Protein Interactions: Research indicates that tussilagine may form adducts with proteins, contributing to its hepatotoxic profile and serving as biomarkers for liver injury .
Tussilagine shares structural similarities with other pyrrolizidine alkaloids but possesses unique characteristics that differentiate it:
| Compound Name | Structural Features | Toxicity Profile | Unique Characteristics |
|---|---|---|---|
| Tussilagine | Bicyclic structure with nitrogen | Moderate hepatotoxicity | Esterification with angelic acid |
| Retronecine | Similar bicyclic structure | High hepatotoxicity | Commonly found in various plants |
| Heliotridine | Contains a similar nitrogen framework | High hepatotoxicity | Different esterification patterns |
| Isotussilagine | Stereoisomer of tussilagine | Variable toxicity | Enantiomeric differences affecting activity |
Tussilagine's unique combination of structural features and biological activities makes it a significant subject of study among pyrrolizidine alkaloids. Its therapeutic potential must be balanced against its toxicity, highlighting the need for further research into safer applications.








